molecular formula C11H6Cl2N4 B11852306 7-(2,4-Dichlorophenyl)-7H-purine CAS No. 91634-55-8

7-(2,4-Dichlorophenyl)-7H-purine

Cat. No.: B11852306
CAS No.: 91634-55-8
M. Wt: 265.09 g/mol
InChI Key: HMCFPNJOOIUKGX-UHFFFAOYSA-N
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Description

7-(2,4-Dichlorophenyl)-7H-purine is a synthetic organic compound characterized by the presence of a purine ring substituted with a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-Dichlorophenyl)-7H-purine typically involves the reaction of 2,4-dichlorophenylamine with a purine derivative under specific conditions. One common method includes the use of a condensation reaction where the amine group of 2,4-dichlorophenylamine reacts with a carbonyl group on the purine ring, often facilitated by a catalyst or under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes to ensure high yield and purity. The use of continuous flow microreactors has been shown to improve reaction efficiency and yield by providing better control over reaction conditions such as temperature and residence time .

Chemical Reactions Analysis

Types of Reactions

7-(2,4-Dichlorophenyl)-7H-purine can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(2,4-Dichlorophenyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,4-Dichlorophenyl)-7H-purine is unique due to its purine ring structure, which imparts distinct chemical and biological properties compared to other compounds with similar substituents. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

91634-55-8

Molecular Formula

C11H6Cl2N4

Molecular Weight

265.09 g/mol

IUPAC Name

7-(2,4-dichlorophenyl)purine

InChI

InChI=1S/C11H6Cl2N4/c12-7-1-2-9(8(13)3-7)17-6-16-11-10(17)4-14-5-15-11/h1-6H

InChI Key

HMCFPNJOOIUKGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C=NC3=NC=NC=C32

Origin of Product

United States

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